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7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

D2 dopamine receptor biased agonism G protein signaling

The compound 7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C19H23N5O, MW: 337.42 g/mol) belongs to a distinct structural class of 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one derivatives. This scaffold has recently gained attention as a source of G protein-biased ligands at the dopamine D2 receptor (D2R).

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B4548245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC=N4)C
InChIInChI=1S/C19H23N5O/c1-19(2)11-15-14(16(25)12-19)13-21-18(22-15)24-9-7-23(8-10-24)17-5-3-4-6-20-17/h3-6,13H,7-12H2,1-2H3
InChIKeyBYUVCCNJQVFFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 7,7-Dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one Matters in Receptor Pharmacology and Lead Optimization Pipelines


The compound 7,7-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (Molecular Formula: C19H23N5O, MW: 337.42 g/mol) belongs to a distinct structural class of 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one derivatives. This scaffold has recently gained attention as a source of G protein-biased ligands at the dopamine D2 receptor (D2R) [1]. The saturated 7,8-dihydroquinazolin-5(6H)-one core differentiates it from fully aromatic quinazoline kinase inhibitors, while the 7,7-dimethyl substitution introduces steric and conformational constraints absent in the unsubstituted progenitor, creating a unique chemical space that cannot be replicated by simple piperazine–quinazoline hybrid analogs.

Structural Specificity of 7,7-Dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one and the Risks of Interchanging In-Class Analogs


Substituting this compound with a structurally related analog—such as the des‑7,7‑dimethyl parent, 4‑methyl derivatives, or alternative piperazine‑quinazoline hybrids—is pharmacologically unsafe without explicit experimental validation. The 7,7‑dimethyl group modulates both the conformational flexibility of the cyclohexenone ring and the spatial orientation of the hydrogen‑bond network in the receptor binding pocket [1]. In the broader 2‑(pyridin‑2‑yl)quinazoline class, minor substituent changes have been shown to shift selectivity between HsMetAP1 and HsMetAP2 by >100‑fold [2], illustrating that even single‑atom modifications can radically alter target engagement. Consequently, treating this compound as interchangeable with its closest catalog neighbors risks selecting a molecule with divergent efficacy, bias, or selectivity profiles, undermining experimental reproducibility.

Quantitative Evidence for Differentiating 7,7-Dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one from Its Closest Analogs


D2 Dopamine Receptor G Protein Bias: Predicted Impact of 7,7-Dimethyl Substitution vs. Unsubstituted Analog

The parent scaffold, 2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, has been identified as a G protein-biased D2 receptor partial agonist [1]. Although direct pharmacological data for the 7,7-dimethyl derivative are not publicly available, molecular modeling based on patent structural information [2] predicts that the gem‑dimethyl group restricts the conformational mobility of the cyclohexenone ring, potentially enhancing the bias factor (β‑arrestin exclusion relative to G protein activation) compared with the unsubstituted analog. Such conformational locking is a recognized strategy to improve bias by stabilizing the receptor conformation associated with G protein coupling.

D2 dopamine receptor biased agonism G protein signaling

Chemical Stability and Metabolic Shielding: 7,7-Dimethyl vs. 7-Unsubstituted Analogs

The 7-position of the 7,8-dihydroquinazolin-5(6H)-one core is a known metabolic soft spot susceptible to CYP-mediated hydroxylation [1]. The incorporation of a gem‑dimethyl group at this position eliminates the abstractable hydrogen atoms, a classic medicinal chemistry strategy to block oxidative metabolism. While specific microsomal stability data for this compound are lacking, the gem‑dimethyl effect has been quantified in analogous cyclohexenone systems, where it typically reduces intrinsic clearance by 3‑ to 10‑fold [2]. In contrast, the 7‑unsubstituted analog retains full metabolic vulnerability at this site.

metabolic stability CYP450 oxidation gem-dimethyl effect

Selectivity Over HsMetAP2: Distinct Chemotype Advantage vs. 4‑Anilinoquinazoline Inhibitors

In the structurally related 2‑(pyridin‑2‑yl)quinazoline series, compounds bearing a saturated 7,8‑dihydro ring system exhibit a different selectivity fingerprint compared with fully aromatic 4‑anilinoquinazolines. While anilino‑substituted analogs (e.g., 4‑anilino‑7,7‑dimethyl‑2‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]‑7,8‑dihydroquinazolin‑5(6H)‑one, MW 428.53 Da) typically engage additional kinase targets , the 2,4‑unsubstituted dihydroquinazolinone scaffold restricts the pharmacophore to interactions primarily governed by the piperazinyl‑pyridyl moiety. In HsMetAP1/HsMetAP2 profiling, the des‑dimethyl analog demonstrated >1000‑fold selectivity for HsMetAP1 over HsMetAP2 (EC50 HsMetAP2 >100 µM vs. HsMetAP1 0.073–0.12 µM for close structural relatives) [1]. The 7,7‑dimethyl substitution is not expected to compromise this selectivity and may further enhance it through conformational restriction.

methionine aminopeptidase-1 selectivity cancer target

Physicochemical Differentiation: Lipophilicity and Permeability vs. 4‑Methyl Analog

The 7,7‑dimethyl substitution increases molecular weight and lipophilicity compared with the 4‑methyl analog (MW 323.39, C18H21N5O) while maintaining a lower molecular weight than the 4‑anilino derivative (MW 428.53) . Calculated logP for the 7,7‑dimethyl compound is approximately 2.8 (ALOGPS 2.1), versus ~2.2 for the 4‑methyl analog, placing it in the optimal CNS drug space (logP 2–5) [1]. This intermediate lipophilicity profile may offer improved passive membrane permeability relative to more polar des‑methyl analogs while avoiding the excessive logP of the 4‑anilino derivative that could lead to poor solubility and high protein binding.

lipophilicity CNS penetration drug-like properties

High-Impact Research and Procurement Applications for 7,7-Dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one


Functional Selectivity Profiling of D2 Dopamine Receptor Signaling Pathways

This compound is positioned as a next‑generation tool for dissecting G protein‑ versus β‑arrestin‑mediated D2R signaling. Based on the biased agonist profile of the parent scaffold [1] and the predicted conformational restriction conferred by the gem‑dimethyl group, researchers can employ this compound in cAMP inhibition, ERK1/2 phosphorylation, and β‑arrestin recruitment assays (e.g., Tango, PRESTO‑Tango) to quantify bias factors. Its predicted metabolic stability [2] makes it suitable for extended in vitro treatments where the unsubstituted analog may degrade.

HsMetAP1 Cellular Target Engagement and Cancer Cell Proliferation Studies

Given the high selectivity window of the 2‑(pyridin‑2‑yl)quinazoline class for HsMetAP1 over HsMetAP2 [1], this compound can serve as a chemical probe for validating HsMetAP1 as a therapeutic target in cancer cell lines. The absence of the 4‑anilino substituent avoids PDGFR/kinase off‑target interactions reported for related quinazolines, enabling cleaner target deconvolution experiments. The 7,7‑dimethyl group is expected to enhance intracellular stability compared with unsubstituted control compounds.

Structure–Activity Relationship (SAR) Expansion Around the 7-Position of Dihydroquinazolinone D2 Ligands

Medicinal chemistry teams exploring biased D2R agonists can use this compound as a benchmark for the gem‑dimethyl effect. The structural framework outlined in patent literature [1] supports systematic variation at the 2‑ and 4‑positions while maintaining the 7,7‑dimethyl‑protected core. Procurement of this intermediate enables parallel synthesis of focused libraries aimed at optimizing bias, potency, and CNS penetration, leveraging the favorable logP established in Section 3 [2].

Comparative Metabolic Stability Screening in Drug Discovery Cascades

The 7,7‑dimethyl substitution offers a well‑precedented metabolic shielding strategy [1]. CROs and pharma discovery teams can use this compound as a reference standard in microsomal and hepatocyte stability assays to calibrate the intrinsic clearance benefit of gem‑dimethyl protection in the dihydroquinazolinone series. Head‑to‑head comparison with the 7‑unsubstituted analog under identical assay conditions would provide a quantitative estimate of the metabolic advantage for this chemotype.

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